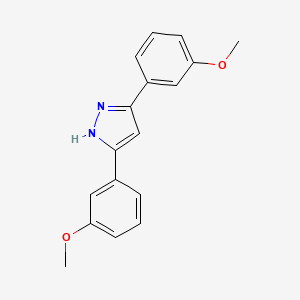
1-(4-acetylphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid (4-ACPCA) is an organic compound belonging to the cyclic esters family. It is a cyclic compound composed of a cyclopropane ring and a carboxylic acid group. 4-ACPCA is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is also used as a starting material for the synthesis of various other compounds.
Mecanismo De Acción
1-(4-acetylphenyl)cyclopropane-1-carboxylic acid has been shown to interact with a variety of proteins and enzymes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. It has also been found to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. These effects suggest that this compound may have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and anti-cancer activities. In animal studies, this compound has been found to reduce inflammation and suppress tumor growth. It has also been found to have antioxidant activity, which may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively non-toxic compound, making it a safe choice for laboratory use. The main limitation of using this compound in laboratory experiments is that it is not a very potent compound. It has only been found to have modest anti-inflammatory and anti-cancer effects in animal studies.
Direcciones Futuras
Future research on 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid could focus on its potential as a drug delivery vehicle. It could also be studied for its ability to interact with other proteins and enzymes, as well as its potential as a bioactive compound. Additionally, research could be conducted to determine the optimal dose and formulation of this compound for use in drug delivery. Finally, research could be conducted to further explore its anti-inflammatory and anti-cancer effects, as well as its potential to protect cells from oxidative stress.
Métodos De Síntesis
1-(4-acetylphenyl)cyclopropane-1-carboxylic acid can be synthesized in a two-step process. The first step involves the reaction of cyclopropyl acetate with potassium hydroxide. This reaction yields a cyclopropane carboxylic acid. The second step involves the reaction of the carboxylic acid with ethyl acetate. This yields this compound.
Aplicaciones Científicas De Investigación
1-(4-acetylphenyl)cyclopropane-1-carboxylic acid is used in scientific research as a model compound for the study of cyclic esters. It has been studied for its ability to form intramolecular hydrogen bonds and its potential as a drug delivery vehicle. It has also been studied for its potential as a bioactive compound, with research suggesting that it has anti-inflammatory and anti-cancer properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid involves the reaction of 4-acetylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-acetylbenzoic acid", "cyclopropanecarbonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Dissolve 4-acetylbenzoic acid in a suitable solvent (e.g. dichloromethane).", "Add cyclopropanecarbonyl chloride to the reaction mixture.", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
1779861-53-8 |
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



